N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine
Description
Properties
Molecular Formula |
C11H14INS |
|---|---|
Molecular Weight |
319.21 g/mol |
IUPAC Name |
N-(2-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
BMAXRSGCBAMRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydrothiopyran Core
The tetrahydrothiopyran ring is typically prepared via hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives. The key steps are:
Synthesis of 3-formyl-5,6-dihydro-2H-thiopyran : This intermediate can be prepared by reacting acrolein with hydrogen sulfide in the presence of a base such as triethylamine and solvents like toluene or methylene chloride. The reaction proceeds under mild conditions (room temperature to 90°C) with subsequent acid treatment to isolate the thiopyran aldehyde.
Hydrogenation to 3-formyltetrahydrothiopyran : The 3-formyl-5,6-dihydro-2H-thiopyran is hydrogenated using catalysts such as Raney nickel, cobalt, platinum-copper, or silver under pressures ranging from atmospheric to 50 bar and temperatures between 10°C and 150°C. Organic solvents inert under these conditions (e.g., ethyl acetate, ethers, alcohols) are used to facilitate the reaction. The hydrogenation saturates the double bonds in the thiopyran ring, yielding the tetrahydrothiopyran aldehyde.
Reduction or further functionalization : The aldehyde group at the 3-position can be further reduced or converted to amines as needed for subsequent coupling steps.
| Step | Conditions | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Acrolein + H2S → 3-formyl-5,6-dihydro-2H-thiopyran | 30°C, 12 h stirring, triethylamine base, acid workup | - | Toluene | ~32% |
| Hydrogenation to 3-formyltetrahydrothiopyran | 20 bar H2, 90°C, batchwise | Raney nickel | Ethyl acetate | 91% |
This method is well-documented in patent CA1230125A and related literature, demonstrating reproducibility and catalyst reusability over multiple cycles without loss of activity.
Introduction of the 2-Iodophenyl Group via Amination
The key step to obtain N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is the formation of the amine linkage between the tetrahydrothiopyran ring and the 2-iodophenyl moiety.
Starting materials : The 2-iodoaniline or 2-iodophenylamine derivatives serve as the aromatic amine source.
Coupling strategy : The amination can be achieved by nucleophilic substitution or reductive amination methods, where the amine nitrogen of the 2-iodoaniline attacks the aldehyde or activated intermediate on the tetrahydrothiopyran ring.
Catalysts and conditions : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or direct nucleophilic substitution under controlled conditions are employed. Solvents such as toluene, tetrahydrofuran, or dimethylformamide are common, with bases like triethylamine or piperidine to facilitate the reaction.
Sonogashira coupling and related methods : For related iodophenyl derivatives, Sonogashira coupling protocols have been used to prepare iodophenyl-substituted intermediates, employing Pd catalysts (PdCl2(PPh3)2 or Pd(OAc)2 with PPh3), CuI co-catalyst, and amine bases under inert atmosphere. Although this is more common for alkynyl derivatives, similar palladium-catalyzed methods can be adapted for amination.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiopyran ring formation | Acrolein + H2S, triethylamine, toluene, acid workup | 3-formyl-5,6-dihydro-2H-thiopyran |
| 2 | Hydrogenation | Raney nickel, H2 (20 bar), ethyl acetate, 90°C | 3-formyltetrahydrothiopyran |
| 3 | Amination (coupling) | 2-iodoaniline, Pd catalyst, base, inert atmosphere | This compound |
Research Findings and Optimization Notes
Catalyst choice : Raney nickel is effective for hydrogenation with high yields and catalyst longevity. Alternative catalysts like platinum-copper or cobalt can be used depending on availability and scale.
Pressure and temperature : Hydrogenation under elevated pressure (5–50 bar) and moderate temperatures (50–90°C) optimizes conversion and selectivity.
Solvent effects : Polar aprotic solvents and ethers facilitate hydrogenation and coupling steps, while alcohols can sometimes interfere with catalyst activity.
Purification : Distillation under reduced pressure is commonly used to isolate pure tetrahydrothiopyran intermediates. Chromatographic purification is employed post-coupling to obtain the final amine compound.
Handling of iodinated intermediates : Due to the sensitivity of aryl iodides, reactions are performed under inert atmosphere (argon or nitrogen) to prevent dehalogenation or side reactions.
Data Table: Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted tetrahydrothiopyran.
Substitution: Various substituted tetrahydrothiopyran derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with a tetrahydrothiopyran ring and an iodophenyl substituent, making it of interest for potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₉H₁₀I₁N₁S, and it usually appears as a white to light yellow solid that is soluble in organic solvents.
Applications in Pharmaceuticals
This compound may be developed into therapeutic agents for specific cancer types due to its anticancer properties. Preliminary studies have demonstrated potential anticancer properties, with some derivatives showing moderate antiproliferative effects against various cancer cell lines. For example, similar compounds can inhibit cell proliferation in RPMI 8226 and A549 cells, with varying levels of efficacy indicated by IC₅₀ values.
Use as Chemical Probes
This compound can be used as a chemical probe. Interaction studies involving this compound assess its binding affinity to biological targets. Preliminary results indicate that modifying the structure can enhance or diminish these interactions, which is critical for drug development.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tetrahydrothiophene | Cyclic sulfide structure | Moderate antimicrobial activity | Fewer functional groups |
| 2-Iodophenylamine | Simple aromatic amine | Anticancer properties | Lacks cyclic structure |
| Thiomorpholine derivatives | Cyclic amine with sulfur | Antimicrobial and analgesic effects | Different ring size |
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain targets, while the tetrahydrothiopyran ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Heterocycle Impact :
- Thiopyran vs.
- Thiazole vs. Thiopyran : The thiazole ring in T136 introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .
Substituent Effects :
- 2-Iodophenyl Group : Common across all analogs, this substituent provides steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Acyl vs. Amine Linkers : Acetamide derivatives (e.g., 5a) exhibit lower basicity compared to secondary amines, affecting solubility and pharmacokinetics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine?
- Methodological Answer : The synthesis typically involves:
- Cyclization : Constructing the tetrahydrothiopyran ring via acid-catalyzed thioether formation or via sulfhydryl group incorporation into cyclic ketones .
- Iodination : Electrophilic aromatic iodination of the phenyl ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity at the 2-position .
- Amine Coupling : Introducing the amine group via reductive amination (e.g., using NaBHCN) or nucleophilic substitution between a thiopyran-3-yl halide and 2-iodoaniline .
- Palladium-Mediated Cross-Coupling : For advanced regiocontrol, oxidative addition of 2-iodoaniline derivatives to Pd(0) complexes can facilitate C–N bond formation .
Q. Which spectroscopic techniques are critical for characterizing N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine?
- Methodological Answer :
- H/C NMR : Assign peaks for the thiopyran ring protons (δ 2.5–3.5 ppm) and the 2-iodophenyl group (δ 7.0–8.0 ppm). Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .
- IR Spectroscopy : Identify N–H stretching (~3300 cm) and C–S vibrations (~650 cm) .
- X-Ray Crystallography : Resolve absolute configuration and confirm regiochemistry, particularly for enantiomeric forms .
- HRMS : Validate molecular formula (CHINS) and isotopic pattern for iodine .
Q. What are the primary solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions or aqueous buffers (with <5% DMSO) for biological assays. Poor solubility in nonpolar solvents may require derivatization (e.g., HCl salt formation) .
- Stability : Monitor degradation via HPLC under light, heat, or oxidative conditions. Protect from UV light due to the iodophenyl group’s photosensitivity. Store at –20°C under inert gas .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydrothiopyran ring influence biological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt crystallization to isolate enantiomers .
- Pharmacological Profiling : Compare binding affinities (IC) at dopamine D2/D3 receptors using radioligand displacement assays. For example, (–)-enantiomers of thiopyran analogues exhibit full D2 agonism, while cis/trans isomers show variable D3 selectivity .
- In Vivo Studies : Evaluate enantiomer-specific effects on locomotor activity in reserpinized rats or microdialysis for presynaptic DA release modulation .
Q. How can conflicting data on receptor selectivity (e.g., D2 vs. D3) be resolved?
- Methodological Answer :
- Receptor Radioligand Specificity : Validate assays using D3-selective antagonists (e.g., SB-277011-A) to confirm target engagement .
- Functional Assays : Compare cAMP inhibition (D2-mediated) vs. β-arrestin recruitment (D3-biased signaling) to distinguish partial/full agonism .
- Structural Analysis : Overlay X-ray structures of thiopyran derivatives with known D3 agonists (e.g., PD 128907) to identify steric clashes or sulfur-oxygen bioisosteric effects .
Q. What strategies optimize the synthetic yield of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba)) with ligands (tBubpy) for improved cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 24 h to 1 h at 150°C) .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the amine to prevent side reactions during iodination .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line (CHO vs. HEK293), membrane preparation, and GTPγS concentration .
- Enantiomeric Purity : Verify via chiral HPLC; trace impurities (<5%) in racemic mixtures can skew results .
- Meta-Analysis : Use computational tools (e.g., Schild regression) to normalize data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
